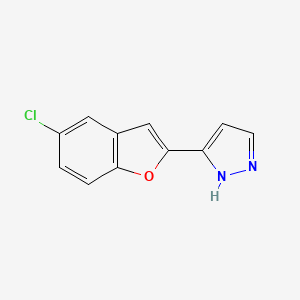

3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(5-chloro-1-benzofuran-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-8-1-2-10-7(5-8)6-11(15-10)9-3-4-13-14-9/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSXSHOHTVKMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376935 | |

| Record name | 3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852690-99-4 | |

| Record name | 3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

An In-Depth Technical Guide to the Synthesis of 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole and its Derivatives A Senior Application Scientist's Guide for Medicinal and Process Chemistry Professionals

In the landscape of medicinal chemistry, the hybridization of distinct pharmacophores into a single molecular entity is a proven strategy for the development of novel therapeutic agents with enhanced potency and unique biological activity profiles. Benzofuran and pyrazole nuclei represent two such "privileged scaffolds," appearing frequently in a multitude of biologically active compounds. Benzofurans are known for a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] Similarly, the pyrazole ring is a cornerstone of many successful drugs, noted for its presence in anti-inflammatory, analgesic, and anticancer agents.[3][4][5]

The conjugation of these two heterocyclic systems into a 3-(benzofuran-2-yl)-pyrazole framework has generated significant interest, leading to compounds with promising applications as antimicrobial, antioxidant, and anti-inflammatory agents.[6][7] This guide provides an in-depth, technically-focused overview of a primary and reliable synthetic pathway to access this compound derivatives, designed for researchers and scientists in drug development. The narrative emphasizes the rationale behind experimental choices, providing a robust and reproducible synthetic strategy.

Retrosynthetic Analysis and Strategy

The most versatile and widely adopted method for the synthesis of 3,5-disubstituted pyrazoles is the cyclocondensation reaction of a chalcone (an α,β-unsaturated ketone) with hydrazine.[3][8][9] This approach is advantageous due to the relative ease of synthesis and purification of the chalcone intermediate. Our retrosynthetic strategy for the target molecule, 3-(5-Chlorobenzofuran-2-yl)-5-aryl-1H-pyrazole, is therefore dissected as follows:

Caption: Retrosynthetic pathway for 3-(5-Chlorobenzofuran-2-yl)-5-aryl-1H-pyrazole.

This multi-step synthesis is broken down into three primary stages:

-

Part 1: Synthesis of the key intermediate, 2-Acetyl-5-chlorobenzofuran, from commercially available 5-chlorosalicylaldehyde.

-

Part 2: Base-catalyzed Claisen-Schmidt condensation to form the core chalcone structure.

-

Part 3: Cyclization of the chalcone with hydrazine hydrate to yield the final pyrazole derivative.

Part 1: Synthesis of Key Intermediate: 2-Acetyl-5-chlorobenzofuran

The construction of the benzofuran ring is the critical first stage. A robust method involves the reaction of a salicylaldehyde derivative with an α-halo ketone, such as chloroacetone, followed by base-mediated intramolecular cyclization. This approach provides direct access to 2-acetylbenzofurans.

Mechanism and Rationale

The synthesis begins with the O-alkylation of 5-chlorosalicylaldehyde with chloroacetone in the presence of a base like potassium carbonate (K₂CO₃). The carbonate deprotonates the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile, displacing the chloride from chloroacetone to form an ether intermediate. The subsequent intramolecular aldol-type condensation is promoted by the same base, where the enolate of the ketone attacks the aldehyde carbonyl group. Dehydration of the resulting aldol adduct readily occurs to yield the stable aromatic benzofuran ring system.

Experimental Protocol: 2-Acetyl-5-chlorobenzofuran

-

Reagent Setup: To a 250 mL round-bottom flask, add 5-chlorosalicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone or methyl ethyl ketone (MEK) as the solvent.

-

Addition: Add chloroacetone (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by recrystallization from ethanol or by column chromatography on silica gel to afford 2-acetyl-5-chlorobenzofuran as a solid.

| Parameter | Condition |

| Starting Material | 5-Chlorosalicylaldehyde |

| Key Reagents | Chloroacetone, K₂CO₃ |

| Solvent | Acetone or MEK |

| Temperature | Reflux (56-80°C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Part 2: Synthesis of Chalcone via Claisen-Schmidt Condensation

Chalcones, or α,β-unsaturated ketones, are pivotal intermediates in the synthesis of various heterocyclic compounds, including pyrazoles.[8] The Claisen-Schmidt condensation is the most common and efficient method for their preparation, involving a base-catalyzed reaction between an acetophenone derivative and a benzaldehyde derivative.[10][11]

Mechanism and Rationale

The reaction proceeds via a base (e.g., NaOH, KOH) catalyzed crossed aldol condensation.[10] The base abstracts an acidic α-proton from 2-acetyl-5-chlorobenzofuran to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct is unstable and rapidly undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated chalcone product. The reaction is typically performed in an alcoholic solvent at or below room temperature.

Caption: Mechanism of the Claisen-Schmidt condensation.

Experimental Protocol: (E)-1-(5-Chlorobenzofuran-2-yl)-3-aryl-prop-2-en-1-one

-

Reactant Preparation: In a round-bottom flask, dissolve 2-acetyl-5-chlorobenzofuran (1.0 eq) and the desired aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.[10]

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH, 10-40%) or potassium hydroxide (KOH) dropwise with vigorous stirring.[12]

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

-

Isolation: Pour the reaction mixture into ice-cold water.[12]

-

Neutralization: Slowly acidify the mixture with dilute HCl to precipitate the product completely.[10]

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the pure product.

| Parameter | Condition |

| Starting Materials | 2-Acetyl-5-chlorobenzofuran, Aromatic Aldehyde |

| Catalyst | NaOH or KOH (aqueous solution) |

| Solvent | Ethanol |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Part 3: Pyrazole Synthesis via Chalcone Cyclization

The final step in the sequence is the construction of the pyrazole ring. This is reliably achieved by the reaction of the chalcone intermediate with hydrazine hydrate in a suitable solvent.[13][14] The reaction proceeds via a cyclocondensation mechanism.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the β-carbon of the α,β-unsaturated ketone (Michael addition). This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon. The resulting intermediate, a pyrazoline, can then be isolated or, more commonly, undergoes in-situ oxidation to the more stable aromatic pyrazole. Using an acidic medium like acetic acid or simply refluxing in ethanol can facilitate both the cyclization and the subsequent aromatization.[8][13]

Experimental Protocol: 3-(5-Chlorobenzofuran-2-yl)-5-aryl-1H-pyrazole

-

Reactant Setup: In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) in a solvent such as absolute ethanol or glacial acetic acid.[8]

-

Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) dropwise to the solution.

-

Reaction: Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by TLC.[8]

-

Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol to yield the pure 3-(5-Chlorobenzofuran-2-yl)-5-aryl-1H-pyrazole.

| Parameter | Condition |

| Starting Material | (E)-1-(5-Chlorobenzofuran-2-yl)-3-aryl-prop-2-en-1-one |

| Key Reagent | Hydrazine Hydrate |

| Solvent | Ethanol or Glacial Acetic Acid |

| Temperature | Reflux (78-118°C) |

| Reaction Time | 6-8 hours |

| Typical Yield | 70-90% |

Alternative Synthetic Pathway: The 1,3-Diketone Route

An alternative and equally viable route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[15] For this target, the required intermediate would be 1-(5-chlorobenzofuran-2-yl)butane-1,3-dione.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials--a novel accost to amend biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijirt.org [ijirt.org]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that can address unmet therapeutic needs. Among the myriad of heterocyclic compounds, the fusion of benzofuran and pyrazole rings has garnered significant attention. These two pharmacophores are independently recognized for their broad spectrum of biological activities. Benzofuran derivatives are known for their antimicrobial, antiviral, and anticancer properties, while pyrazoles are core structures in numerous approved drugs, exhibiting anti-inflammatory, analgesic, and antitumor activities.[1][2] The hybrid molecule, 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole, represents a promising entity within this class, potentially synergizing the therapeutic benefits of its constituent moieties. The introduction of a chlorine atom at the 5-position of the benzofuran ring can further modulate the compound's lipophilicity and electronic properties, which may enhance its biological activity and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and the potential therapeutic applications of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. While experimental data for this compound is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from closely related analogs.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₇ClN₂O | - |

| Molecular Weight | 218.64 g/mol | Calculated |

| CAS Number | 852690-99-4 | [3] |

| Melting Point | Estimated: 180-220 °C | Based on analogs[4] |

| Solubility | Estimated: Low in water, soluble in organic solvents (e.g., DMSO, DMF) | Based on analog 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole (0.5 µg/mL in water)[5] |

| logP (octanol/water) | Estimated: 2.5 - 3.5 | Based on analog 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole (XLogP3: 3.1)[5] |

| pKa | Estimated: Pyrazole NH ~14 (acidic), Pyrazole N ~2.5 (basic) | General pyrazole properties[6] |

Spectroscopic Profile (Predicted)

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran and pyrazole rings. The pyrazole NH proton would likely appear as a broad singlet at a downfield chemical shift. The protons on the benzofuran ring will exhibit coupling patterns characteristic of their substitution.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The carbons of the heterocyclic rings will resonate in the aromatic region, with the carbon attached to the oxygen of the benzofuran appearing at a higher chemical shift.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z 218, with a characteristic isotopic pattern (M+2) at m/z 220 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the pyrazole ring (around 3300-3400 cm⁻¹), C=N stretching (around 1460-1480 cm⁻¹), and C-O-C stretching of the benzofuran ring (around 1200-1260 cm⁻¹).[7]

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible and efficient route is outlined below, based on established methodologies for similar benzofuran-pyrazole derivatives.[8][9]

Synthetic Protocol

Step 1: Synthesis of 2-acetyl-5-chlorobenzofuran

-

Reactants: 5-chlorosalicylaldehyde and chloroacetone.

-

Procedure: To a solution of 5-chlorosalicylaldehyde in a suitable solvent such as acetone or DMF, add an equimolar amount of chloroacetone and an excess of a base like potassium carbonate (K₂CO₃).

-

The reaction mixture is heated under reflux for several hours until the starting materials are consumed (monitored by TLC).

-

After cooling, the mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-acetyl-5-chlorobenzofuran.

Rationale: This step involves an initial O-alkylation of the phenolic hydroxyl group of 5-chlorosalicylaldehyde with chloroacetone, followed by an intramolecular aldol-type condensation to form the benzofuran ring. Potassium carbonate acts as the base to deprotonate the phenol and facilitate the cyclization.

Step 2: Synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one dimethyl acetal

-

Reactants: 2-acetyl-5-chlorobenzofuran and trimethyl orthoformate.

-

Procedure: 2-acetyl-5-chlorobenzofuran is treated with an excess of trimethyl orthoformate in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), in methanol.

-

The reaction is stirred at room temperature or gently heated until completion.

-

The reaction is quenched with a weak base, and the solvent is removed under reduced pressure. The resulting dimethyl acetal is used in the next step without further purification.

Rationale: The acetyl group is protected as a dimethyl acetal to prevent unwanted side reactions in the subsequent formylation step.

Step 3: Vilsmeier-Haack Formylation

-

Reactants: The dimethyl acetal from Step 2, phosphorus oxychloride (POCl₃), and dimethylformamide (DMF).

-

Procedure: A Vilsmeier reagent is prepared by slowly adding POCl₃ to ice-cold DMF. The protected 2-acetyl-5-chlorobenzofuran is then added to this reagent.

-

The reaction mixture is heated, typically to around 60-80 °C, for several hours.

-

The reaction is then quenched by pouring it onto crushed ice and neutralizing with a base like sodium hydroxide.

-

The resulting aldehyde intermediate is extracted with an organic solvent and purified.

Rationale: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. It introduces a formyl group that will become part of the pyrazole ring.

Step 4: Synthesis of this compound

-

Reactants: The aldehyde intermediate from Step 3 and hydrazine hydrate (N₂H₄·H₂O).

-

Procedure: The aldehyde is dissolved in a solvent such as ethanol or acetic acid, and an equimolar amount of hydrazine hydrate is added.

-

The mixture is heated under reflux for a few hours.

-

Upon cooling, the product, this compound, precipitates out of the solution.

-

The solid is collected by filtration, washed, and can be purified by recrystallization.

Rationale: This is a classic Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound or its equivalent reacts with hydrazine to form the pyrazole ring.

Caption: Proposed synthetic pathway for this compound.

Experimental Characterization Workflow

Once synthesized, a rigorous characterization workflow is essential to confirm the identity, purity, and structure of the target compound.

Caption: A standard workflow for the characterization of the synthesized compound.

Potential Applications in Drug Development

The this compound scaffold holds considerable promise for applications in drug discovery, primarily due to the established biological activities of its parent heterocycles.

-

Antimicrobial Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activities of benzofuran-pyrazole derivatives.[8][10][11] The presence of the halogen atom can enhance the antimicrobial efficacy of the compound. Therefore, this compound and its derivatives warrant investigation as potential new antimicrobial agents, particularly against drug-resistant strains.

-

Anticancer Agents: Both benzofurans and pyrazoles are privileged scaffolds in the design of anticancer drugs.[12][13] They have been shown to target various pathways involved in cancer progression, including cell cycle regulation and apoptosis. The cytotoxic potential of this compound against a panel of cancer cell lines would be a logical next step in exploring its therapeutic utility.

-

Other Therapeutic Areas: The versatility of the pyrazole ring suggests that this scaffold could be explored for other therapeutic targets, including anti-inflammatory, antiviral, and neuroprotective agents.[2][14]

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and its potential applications based on the rich chemistry and biology of the benzofuran-pyrazole scaffold. The insights and protocols detailed herein are intended to facilitate further research and development of this promising class of compounds.

References

-

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. MDPI. Available at: [Link]

-

Al-Hourani, B. J., El-Haleem, L. A., Al-Kaissi, E. N., Al-Ayed, A. S., & El-Abadelah, M. M. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(5), 23. Available at: [Link]

-

Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular. Semantic Scholar. Available at: [Link]

-

Ismail, A. H., Abdula, A. M., & Mohammed, M. T. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. International Journal of Chemical Sciences, 15(2), 126. Available at: [Link]

-

Patil, V., Asrondkar, A., Pande, S., Bobade, A. S., & Chowdhary, A. S. (2014). Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. International Journal of Pharmaceutical Sciences and Research, 5(11), 4843-4848. Available at: [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2012). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Molecules, 17(8), 9411-9421. Available at: [Link]

-

New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. National Center for Biotechnology Information. Available at: [Link]

-

3-[5'-(Benzofuran-2'-yl)-1'-phenyl-1H-pyrazol-3'-yl]-4-[(2"-chloro-4"-nitrobenzylidene)amino]-1H-(1,2,4)-triazole-5(4H)-thione. Wiley Online Library. Available at: [Link]

-

Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. ResearchGate. Available at: [Link]

-

Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2008). Convenient synthesis and antimicrobial activity of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives. Archiv der Pharmazie, 341(11), 734-739. Available at: [Link]

-

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. MDPI. Available at: [Link]

-

Rangaswamy, J., Kumar, H. V., Harini, S. T., & Naik, N. (2012). Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials--a novel accost to amend biocompatibility. Bioorganic & medicinal chemistry letters, 22(14), 4773–4777. Available at: [Link]

-

Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Pyrazole. PubChem. Available at: [Link]

-

(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]

-

Saini, P., Kumar, S., & Singh, A. (2023). A REVIEW ON: SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF PYRAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 12(3), 744-754. Available at: [Link]

-

1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Available at: [Link]

-

Sharma, P., Kumar, S., & Singh, A. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy, 14(3), 306-312. Available at: [Link]

-

3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole. PubChem. Available at: [Link]

-

Shode, F. O., Mahomed, A. S., & Ramcharan, D. (2015). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 5(100), 82098-82107. Available at: [Link]

-

(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H). National Center for Biotechnology Information. Available at: [Link]

-

Carradori, S., Cirigliano, A., Secci, D., Vassallo, A., De Monte, C., & Grande, R. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1058. Available at: [Link]

Sources

- 1. Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials--a novel accost to amend biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 666728-39-8|3-(Benzofuran-2-yl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole | C11H7BrN2O | CID 2805330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Convenient synthesis and antimicrobial activity of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Structure Elucidation of 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole: An Integrated Spectroscopic and Crystallographic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hybridization of benzofuran and pyrazole moieties has yielded scaffolds of significant interest in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2][3] The precise and unambiguous determination of their chemical structure is a foundational requirement for advancing drug discovery programs and understanding structure-activity relationships (SAR). This guide presents a comprehensive, multi-technique framework for the structural elucidation of 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole. Moving beyond a simple recitation of methods, we explore the causality behind experimental choices, demonstrating how an integrated workflow—combining synthesis with Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), advanced Nuclear Magnetic Resonance (NMR) techniques, and single-crystal X-ray crystallography—creates a self-validating system for absolute structure confirmation.

Rationale and Synthetic Strategy

The core of any structural elucidation is a pure sample of the target compound. The synthesis of benzofuran-pyrazole hybrids is often achieved through the cyclization of a chalcone precursor with a hydrazine source.[1][4][5] This approach is logical as it systematically builds the final heterocyclic system from well-defined starting materials, providing a preliminary hypothesis of the final structure.

Proposed Synthetic Pathway

The synthesis initiates with the Claisen-Schmidt condensation of 1-(5-chlorobenzofuran-2-yl)ethan-1-one with a suitable formylating agent to generate an α,β-unsaturated ketone (chalcone). This intermediate is then subjected to cyclization with hydrazine hydrate, which attacks the β-carbon and subsequently displaces the carbonyl oxygen to form the stable pyrazole ring.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

-

Chalcone Synthesis: To a solution of 1-(5-chlorobenzofuran-2-yl)ethan-1-one (1.0 eq) in an appropriate solvent (e.g., ethanol), add the formylating agent (1.1 eq) and a catalytic amount of base (e.g., NaOH).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice-cold water and acidify to precipitate the chalcone intermediate.

-

Filter, wash with water, and dry the crude product. Purify via recrystallization if necessary.

-

Pyrazole Formation: Dissolve the purified chalcone intermediate (1.0 eq) in glacial acetic acid or ethanol.

-

Add hydrazine hydrate (1.5 eq) and reflux the mixture for 8-12 hours (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with water to remove excess acid and hydrazine, and dry.

-

Purify the final product using column chromatography (e.g., silica gel with a hexane-ethyl acetate gradient) to yield pure this compound.

The Integrated Structure Elucidation Workflow

A robust structure elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they build a self-consistent and definitive picture.[6][7][8]

Caption: Integrated workflow for structure elucidation.

Spectroscopic Characterization

Spectroscopy provides the foundational data for building the molecular structure in the absence of a crystal structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Causality: FTIR is the first line of analysis. Its value lies in rapidly confirming the success of the cyclization reaction. We expect to see the appearance of a broad N-H stretch from the pyrazole ring and the disappearance of the characteristic C=O stretch of the chalcone precursor. This provides immediate, albeit low-resolution, evidence that the desired transformation has occurred.[9][10]

-

Experimental Protocol:

-

Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

-

Data Presentation: Expected FTIR Peaks

Wavenumber (cm⁻¹) Vibration Type Functional Group Implication 3300 - 3100 (broad) N-H Stretch Pyrazole Ring Confirms ring formation. 3100 - 3000 C-H Stretch Aromatic Rings Confirms aromatic nature. ~1590, 1550, 1480 C=C / C=N Stretch Aromatic System Confirms backbone structure. ~1250 C-O-C Stretch Benzofuran Ether Confirms benzofuran moiety. | ~820 | C-Cl Stretch | Aryl Halide | Confirms chloro-substitution. |

Mass Spectrometry (MS)

-

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is non-negotiable for establishing the molecular formula. For this specific molecule, the presence of a chlorine atom provides a definitive isotopic signature. The M+ and M+2 peaks, with their characteristic ~3:1 intensity ratio, are irrefutable evidence of a single chlorine atom in the molecule. Low-resolution MS helps to understand the molecule's stability and primary fragmentation pathways, which must be consistent with the proposed structure.[11][12]

-

Experimental Protocol (EI-MS):

-

Introduce the sample into the ion source (70 eV).

-

Analyze the resulting ions to generate a mass-to-charge ratio spectrum.

-

Perform HRMS (e.g., via a TOF or Orbitrap analyzer) to obtain an exact mass for molecular formula calculation.

-

-

Data Presentation: Key Mass Fragments

m/z Value Ion Interpretation ~218/220 [M]⁺ Molecular Ion (with ³⁵Cl/³⁷Cl). Ratio confirms one Cl atom. ~191/193 [M - HCN]⁺ Characteristic loss from the pyrazole ring. ~163/165 [M - HCN - N₂]⁺ Further fragmentation of the pyrazole moiety. | ~152 | [C₈H₄ClO]⁺ | Fragment corresponding to the chlorobenzofuran cation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR is the most powerful spectroscopic tool for elucidating the precise connectivity of the molecule in solution.[13] While ¹H and ¹³C NMR provide initial data on the chemical environments and numbers of protons and carbons, 2D NMR techniques are essential for unambiguously assembling the fragments. HMBC is the critical experiment that bridges the pyrazole and benzofuran rings, for instance, by showing a 3-bond correlation from the pyrazole C4-H proton to the benzofuran C2 carbon. COSY is vital for tracing the connectivity of protons on the benzene ring of the benzofuran moiety.

-

Experimental Protocol:

-

Dissolve ~10-15 mg of the sample in 0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is deliberate to ensure the observation of the exchangeable pyrazole N-H proton.

-

Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field spectrometer (≥400 MHz).

-

-

Data Presentation: Predicted NMR Assignments (Note: Exact shifts are predictive and require experimental confirmation.)

Atom # Predicted ¹H δ (ppm), Mult., J (Hz) Predicted ¹³C δ (ppm) Key HMBC Correlations Pyrazole 1-NH ~13.0, br s - C3, C5 4-H ~6.8, d, J=2.5 ~105.0 C3, C5, Benzofuran C2 5-H ~7.9, d, J=2.5 ~135.0 C3, C4 3-C - ~150.0 - Benzofuran 3-H ~7.3, s ~103.0 C2, C3a, C9 4-H ~7.7, d, J=8.8 ~122.0 C6, C7a 6-H ~7.6, dd, J=8.8, 2.2 ~125.0 C4, C5, C7a 7-H ~7.4, d, J=2.2 ~112.0 C5, C6 2-C - ~155.0 - 3a-C - ~128.0 - 5-C - ~130.0 - | 7a-C | - | ~154.0 | - |

Caption: Final elucidated structure with atom numbering for NMR.

X-ray Crystallography: The Definitive Confirmation

-

Authoritative Grounding: While spectroscopy provides a robust model of the molecular structure, single-crystal X-ray crystallography offers the "gold standard" for unambiguous proof.[6][14][15] It provides a precise three-dimensional map of atomic positions, bond lengths, and bond angles in the solid state, serving as the ultimate validation for all spectroscopic interpretations.

-

Trustworthiness: A solved crystal structure is a self-validating system. The quality of the final refined structure (indicated by parameters like R-factor) provides a statistical measure of confidence. Discrepancies between the crystallographic data and the NMR/MS interpretation would necessitate a complete re-evaluation of the spectroscopic data.

-

Experimental Protocol:

-

Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol). Place this solution in a vial with a loosely fitting cap inside a larger beaker containing a less volatile anti-solvent (e.g., hexane). Allow the anti-solvent to slowly diffuse into the solution over several days to weeks to promote the growth of high-quality single crystals.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

-

Data Presentation: Representative Crystallographic Data

Parameter Value Chemical Formula C₁₁H₇ClN₂O Formula Weight 218.64 Crystal System Monoclinic Space Group P2₁/c a, b, c (Å) [Example Values] α, β, γ (°) 90, [Example Value], 90 Volume (ų) [Example Value] Z 4 | Final R indices | R₁ < 0.05 |

Conclusion

The structural elucidation of novel chemical entities like this compound is not a linear process but an integrated, cyclical system of hypothesis and validation. By strategically combining the rapid functional group analysis of FTIR, the definitive formula and fragmentation data from MS, the detailed connectivity map from 2D NMR, and the ultimate spatial confirmation from X-ray crystallography, researchers can establish molecular structures with the highest degree of confidence. This rigorous, multi-faceted approach is indispensable for building reliable SAR models and advancing compounds through the drug development pipeline.

References

- A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. Benchchem.

- Synthesis and Crystal Structure of Benzofuran Derivative.

- Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiprolifer

- X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical Chemistry.

- Eco-friendly and Expedient Synthesis of Benzofuran based 1, 3, 5-Substituted Pyrazole Derivatives.

- Synthesis and Crystal Structure of Benzofuran Deriv

- molbank - ORCA - Cardiff University. Cardiff University.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Publishing.

- 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline deriv

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.

- Molecular Structure Characterisation and Structural Elucid

- Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. SciSpace.

- Structure elucidation – Knowledge and References. Taylor & Francis.

- Structure Determination and Aromatic Heterocyclic Chemistry. University College Dublin.

- Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. SpringerLink.

- The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. University of Pretoria Repository.

- Convenient synthesis and antimicrobial activity of new 3-substituted 5-(benzofuran-2-yl)

- Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Infrared (IR) Spectroscopy. LibreTexts Chemistry.

- 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.

Sources

- 1. researchreviewonline.com [researchreviewonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. scispace.com [scispace.com]

- 5. greenpharmacy.info [greenpharmacy.info]

- 6. benchchem.com [benchchem.com]

- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. pubs.vensel.org [pubs.vensel.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. By merging the structural motifs of benzofuran and pyrazole, this molecule represents a scaffold of interest for developing novel therapeutic agents. The precise characterization of its structure through spectroscopic methods is a critical step in its synthesis, quality control, and further development.

Given the novelty of this specific compound, this guide presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative data from structurally related benzofuran and pyrazole derivatives found in the scientific literature.[1][2][3] This document is intended to serve as an authoritative reference for researchers engaged in the synthesis and characterization of this and similar molecules.

Molecular Structure and Atom Numbering

For clarity in the interpretation of spectroscopic data, the standard IUPAC numbering for the benzofuran and pyrazole rings is utilized.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: A Self-Validating System

The reliability of NMR data hinges on a meticulous experimental protocol. The following workflow is designed to ensure accuracy and reproducibility.

Figure 2: A robust workflow for acquiring high-quality NMR data.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is anticipated to show distinct signals for each unique proton in the molecule. The use of DMSO-d₆ as a solvent is recommended to ensure the observation of the exchangeable NH proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| NH (Pyrazole, H1') | 13.0 - 13.5 | broad singlet | - | The acidic proton on the pyrazole nitrogen is expected to be significantly deshielded and will appear as a broad signal due to exchange. |

| H7 (Benzofuran) | 7.70 - 7.80 | doublet | J ≈ 8.8 | This proton is ortho to the ether oxygen and is expected to be in the downfield aromatic region. |

| H4 (Benzofuran) | 7.65 - 7.75 | doublet | J ≈ 2.0 | This proton is ortho to the chloro-substituted carbon and will show a small meta-coupling to H6. |

| H6 (Benzofuran) | 7.35 - 7.45 | doublet of doublets | J ≈ 8.8, 2.0 | This proton is coupled to both H7 (ortho) and H4 (meta). |

| H3 (Benzofuran) | 7.20 - 7.30 | singlet | - | The proton on the furan ring of a 2-substituted benzofuran typically appears as a singlet in this region. |

| H5' (Pyrazole) | 7.90 - 8.00 | doublet | J ≈ 2.5 | This proton is adjacent to two nitrogen atoms, leading to a downfield shift. |

| H4' (Pyrazole) | 6.80 - 6.90 | doublet | J ≈ 2.5 | This proton is coupled to H5' and is in a more electron-rich environment compared to H5'. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon NMR spectrum will provide a signal for each unique carbon atom, offering a map of the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C7a (Benzofuran) | ~154.5 | This quaternary carbon is adjacent to the ether oxygen, resulting in a significant downfield shift. |

| C2 (Benzofuran) | ~152.0 | This carbon is part of the furan ring and is attached to the pyrazole moiety. |

| C3' (Pyrazole) | ~148.0 | This is the carbon of the pyrazole ring attached to the benzofuran system. |

| C5' (Pyrazole) | ~135.0 | This carbon is adjacent to two nitrogen atoms in the pyrazole ring. |

| C3a (Benzofuran) | ~129.0 | A quaternary carbon at the fusion of the benzene and furan rings. |

| C5 (Benzofuran) | ~128.0 | The carbon atom bearing the chlorine atom. |

| C6 (Benzofuran) | ~124.0 | A protonated aromatic carbon. |

| C4 (Benzofuran) | ~122.0 | A protonated aromatic carbon. |

| C7 (Benzofuran) | ~112.0 | A protonated aromatic carbon influenced by the adjacent ether oxygen. |

| C4' (Pyrazole) | ~107.0 | A protonated carbon in the pyrazole ring. |

| C3 (Benzofuran) | ~104.0 | The protonated carbon of the furan ring, typically found at a higher field. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)

For solid samples, ATR is a modern and convenient alternative to traditional KBr pellets, requiring minimal sample preparation.

Figure 4: Workflow for obtaining high-resolution mass spectral data.

Predicted Mass Spectrum

The molecular formula of the target compound is C₁₁H₇ClN₂O.

-

Molecular Ion: The calculated monoisotopic mass is 218.0247 g/mol . In a high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ is expected at m/z 219.0325.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. The spectrum will show two major peaks:

-

[M+H]⁺ (containing ³⁵Cl)

-

[M+2+H]⁺ (containing ³⁷Cl) at two m/z units higher, with an intensity ratio of approximately 3:1. This is a definitive signature for a molecule containing one chlorine atom.

-

-

Potential Fragmentation: In tandem MS (MS/MS) experiments, fragmentation of the parent ion could be induced. A plausible fragmentation pathway is the retro-Diels-Alder-type cleavage of the pyrazole ring, leading to the loss of HCN (27 Da).

Figure 5: Predicted key ions in the mass spectrum of this compound.

References

A comprehensive list of references that support the principles and predictions outlined in this guide is provided below.

-

Synthesis of (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. (2023). Molbank. [Link]

-

(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. (2024). MDPI. [Link]

- Patil, V., Asrondkar, A., Pande, S., Bobade, A. S., & Chowdhary, A. S. (2014). Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. International Journal of Pharmaceutical Sciences and Research, 5(9), 3786-3790.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2012). Rasayan J. Chem, 5(2), 209-214.

- Sharma, A., Jain, A. P., & Gangwar, M. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy, 14(3).

- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2016). Trade Science Inc, 12(1), 1-8.

- Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. (2019). Molecules, 24(21), 3843.

- Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3676-3681.

- Convenient synthesis and antimicrobial activity of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives. (2011). European Journal of Medicinal Chemistry, 46(9), 4294-4301.

-

The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (2020). University of Pretoria. [Link]

Sources

A Comprehensive Technical Guide to 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its chemical identity, including its IUPAC name and CAS number, and delve into a detailed, field-proven synthetic protocol. Furthermore, this guide will present a thorough characterization of the molecule, including spectroscopic data, and discuss its potential therapeutic applications based on the known biological activities of the benzofuran-pyrazole scaffold.

Introduction: The Benzofuran-Pyrazole Scaffold - A Privileged Structure in Drug Discovery

The fusion of benzofuran and pyrazole rings creates a molecular scaffold with considerable therapeutic potential. Benzofuran derivatives are known for a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Similarly, pyrazole-containing compounds are a cornerstone in medicinal chemistry, with applications as anti-inflammatory, analgesic, and anticancer agents.[1][3] The combination of these two pharmacophores in a single molecule, such as this compound, offers the potential for synergistic or novel biological effects, making it a compelling target for drug discovery programs.[1]

Chemical Identity and Properties

A precise understanding of the molecule's identity is fundamental for any scientific investigation.

| Identifier | Value |

| IUPAC Name | 3-(5-Chloro-1-benzofuran-2-yl)-1H-pyrazole |

| CAS Number | 852690-99-4 |

| Molecular Formula | C₁₁H₇ClN₂O |

| Molecular Weight | 218.64 g/mol |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, culminating in the cyclization of a chalcone precursor with hydrazine hydrate. This method is a well-established and reliable route for the preparation of pyrazole derivatives.[4][5]

Synthetic Pathway Overview

The overall synthetic strategy involves three key stages:

-

Synthesis of 2-acetyl-5-chlorobenzofuran (I): The benzofuran core is constructed.

-

Claisen-Schmidt Condensation to form Chalcone (II): An α,β-unsaturated ketone (chalcone) is synthesized.

-

Pyrazole Ring Formation (III): The final pyrazole ring is formed through reaction with hydrazine.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Acetyl-5-chlorobenzofuran (I)

-

Rationale: This step constructs the essential benzofuran core with the necessary acetyl group for subsequent condensation. The use of potassium carbonate provides the basic conditions required for the reaction between 5-chlorosalicylaldehyde and chloroacetone.

-

Procedure:

-

To a solution of 5-chlorosalicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

To this suspension, add chloroacetone (1.1 equivalents) dropwise with stirring.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 2-acetyl-5-chlorobenzofuran.

-

Step 2: Synthesis of (E)-1-(5-chlorobenzofuran-2-yl)-3-arylprop-2-en-1-one (Chalcone, II)

-

Rationale: The Claisen-Schmidt condensation is a classic and efficient method for forming carbon-carbon bonds to create the α,β-unsaturated ketone system of the chalcone. An aromatic aldehyde is used here as a placeholder for a generic synthesis; for the direct synthesis of the target pyrazole, an aldehyde is not strictly necessary in this position if the final pyrazole is unsubstituted at that position. However, this intermediate is crucial for creating a wide variety of substituted pyrazoles.

-

Procedure:

-

Dissolve 2-acetyl-5-chlorobenzofuran (1 equivalent) in ethanol.

-

Add an equimolar amount of an appropriate aromatic aldehyde.

-

To this solution, add an aqueous solution of sodium hydroxide (40%) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude chalcone from a suitable solvent like ethanol.

-

Step 3: Synthesis of this compound (III)

-

Rationale: This is the final and crucial cyclization step. Hydrazine hydrate acts as a binucleophile, reacting with the α,β-unsaturated ketone of the chalcone to form the stable five-membered pyrazole ring.

-

Procedure:

-

Dissolve the chalcone (II) (1 equivalent) in absolute ethanol.

-

Add an excess of hydrazine hydrate (3-5 equivalents).

-

Reflux the reaction mixture for 8-12 hours. The reaction progress should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Purify the crude this compound by recrystallization from ethanol or another suitable solvent.

-

Spectroscopic Characterization

Infrared (IR) Spectroscopy

-

Expected Absorptions:

-

N-H stretching: A broad peak in the region of 3100-3300 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C=N stretching (pyrazole ring): Absorption in the 1590-1620 cm⁻¹ region.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ range.

-

C-O-C stretching (benzofuran): A strong peak around 1050-1250 cm⁻¹.

-

C-Cl stretching: A sharp absorption in the 700-800 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons (benzofuran and pyrazole): A complex multiplet in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants will depend on the substitution pattern.

-

Pyrazole N-H proton: A broad singlet, typically downfield (δ > 10 ppm), which is D₂O exchangeable.

-

Pyrazole C-H proton: A singlet or doublet in the aromatic region.

-

-

¹³C NMR:

-

Aromatic carbons: Multiple signals in the δ 110-160 ppm range.

-

Carbons of the pyrazole ring: Resonances typically between δ 100-150 ppm.

-

Carbon attached to chlorine: The chemical shift will be influenced by the halogen.

-

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (218.64). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster (M⁺ and M+2 peaks).

Potential Applications in Drug Development

The benzofuran-pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This broad bioactivity suggests several potential therapeutic applications for this compound.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal activities of benzofuran-pyrazole derivatives.[7][8][9] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Caption: Postulated mechanism of antimicrobial action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

-

Antioxidant Activity

The benzofuran moiety is known to possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[2][5]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Objective: To evaluate the free radical scavenging capacity of the compound.

-

Procedure:

-

Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Mix the compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or a similar standard can be used as a positive control.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Conclusion and Future Directions

This compound represents a promising molecular scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its biological activity profile, inferred from related compounds, suggests potential as an antimicrobial and antioxidant agent. Further research should focus on the detailed biological evaluation of this specific compound, including in vitro and in vivo studies to elucidate its mechanism of action and assess its therapeutic efficacy and safety profile. Optimization of the structure through the synthesis of analogs could lead to the discovery of potent and selective drug candidates.

References

-

Molbank. (2023). Synthesis of a New Heterocycle Containing Benzofuran, Pyrazole, and Thiazolidin-4-one Moieties. [Link]

-

Journal of Applied Pharmaceutical Science. (2020). Antimicrobial evaluation and molecular properties prediction of pyrazolines incorporating benzofuran and pyrazole moieties. [Link]

-

Patil, V., Asrondkar, A., Pande, S., Bobade, A. S., & Chowdhary, A. S. (n.d.). Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. SciSpace. [Link]

-

Journal of Applied Pharmaceutical Science. (2020). Antimicrobial evaluation and molecular properties prediction of pyrazolines incorporating benzofuran and pyrazole moieties. [Link]

-

Shetty, P., et al. (2022). Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular docking studies. Journal of Research in Pharmacy, 26(5), 1432-1442. [Link]

-

Preprints.org. (2024). New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflammatory, DNA Gyrase B Inhibition, and In Silico Studies. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link]

-

Rangaswamy, J., et al. (2012). Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials--a novel accost to amend biocompatibility. Bioorganic & Medicinal Chemistry Letters, 22(14), 4773-4777. [Link]

-

Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2008). Convenient synthesis and antimicrobial activity of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives. Archiv der Pharmazie, 341(11), 734-739. [Link]

-

Molecules. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

-

MDPI. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

-

ResearchGate. (2018). Antioxidant studies of 3-(5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-yl)-1-(furan-2-yl)prop-2-en-1-one. [Link]

-

International Journal of Green Pharmacy. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. [Link]

-

MySkinRecipes. (n.d.). Kinase Inhibitors. Retrieved from [Link]

-

TSI Journals. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. [Link]

-

Molecules. (2020). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

-

Rangaswamy, J., et al. (2017). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. Arabian Journal of Chemistry, 10, S2685-S2696. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Molecules, 17(7), 8210-8224. [Link]

-

PubChem. (n.d.). 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole. Retrieved from [Link]

-

University of Pretoria. (2025). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. [Link]

-

MDPI. (2025). Supplementary Materials. [Link]

-

CAS Common Chemistry. (n.d.). 1H-Pyrazole, 1-(2-chlorophenyl)-4-methyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]

-

ResearchGate. (2012). ChemInform Abstract: Synthesis of Benzofuran Based 1,3,5-Substituted Pyrazole Derivatives: As a New Class of Potent Antioxidants and Antimicrobials - A Novel Accost to Amend Biocompatibility. [Link]

-

MDPI. (2014). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. [Link]

-

PubChem. (n.d.). 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole. Retrieved from [Link]

-

MassBank. (2023). MSBNK-Eawag-EQ01130008. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. scispace.com [scispace.com]

- 5. Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials--a novel accost to amend biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. japsonline.com [japsonline.com]

- 8. Convenient synthesis and antimicrobial activity of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the essential starting materials and synthetic methodologies required for the preparation of 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the core synthetic strategies, step-by-step experimental protocols, and critical process parameters. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. All key transformations are supported by mechanistic insights and validated by characterization data from peer-reviewed literature.

Introduction: The Significance of the Benzofuran-Pyrazole Scaffold

Heterocyclic compounds containing nitrogen and oxygen are foundational frameworks in a vast array of pharmaceuticals and biologically active molecules. The fusion of the benzofuran and pyrazole ring systems, as seen in this compound, has garnered considerable attention due to the diverse pharmacological activities associated with these individual moieties. Benzofurans are known to exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, pyrazole derivatives are integral to numerous drugs, demonstrating activities such as analgesic, anti-inflammatory, and antimicrobial effects. The combination of these two privileged scaffolds into a single molecular entity offers a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.

This guide will delineate a robust and widely employed synthetic pathway for this compound, focusing on the logical and efficient selection of starting materials. The primary strategy discussed involves a convergent synthesis, beginning with the construction of the 5-chlorobenzofuran core, followed by the formation of a chalcone intermediate, and culminating in the cyclization to the target pyrazole.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, reveals a clear and efficient synthetic strategy. The pyrazole ring can be disconnected at the N1-C5 and N2-C3 bonds, pointing to a 1,3-dicarbonyl compound, specifically a chalcone, and hydrazine as the immediate precursors. This disconnection is based on the well-established Paal-Knorr synthesis for pyrazoles.

The chalcone intermediate, in turn, can be dissected at the α,β-unsaturated bond, leading to a substituted benzaldehyde and an acetophenone derivative. In the context of our target molecule, this translates to an aromatic aldehyde and 1-(5-chlorobenzofuran-2-yl)ethanone. The 5-chlorobenzofuran core can be further traced back to commercially available and cost-effective starting materials, primarily 5-chlorosalicylaldehyde.

This retrosynthetic approach outlines a three-stage synthesis:

-

Construction of the 5-Chlorobenzofuran Core: Synthesis of 1-(5-chlorobenzofuran-2-yl)ethanone from 5-chlorosalicylaldehyde.

-

Chalcone Formation: Claisen-Schmidt condensation of 1-(5-chlorobenzofuran-2-yl)ethanone with a suitable aromatic aldehyde.

-

Pyrazole Ring Formation: Cyclization of the resulting chalcone with hydrazine hydrate.

This strategic plan forms the structural basis of this technical guide.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Core Starting Material: The 5-Chlorobenzofuran Moiety

The cornerstone of the synthesis is the efficient construction of the 5-chlorobenzofuran ring system, functionalized at the 2-position for subsequent elaboration. The most direct and widely utilized starting material for this purpose is 1-(5-chlorobenzofuran-2-yl)ethanone.

Synthesis of 1-(5-Chlorobenzofuran-2-yl)ethanone

This key intermediate is readily prepared from the commercially available 5-chlorosalicylaldehyde and chloroacetone. The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 5-chlorosalicylaldehyde with chloroacetone, followed by an intramolecular aldol-type condensation to form the furan ring.

The Rising Therapeutic Potential of Chlorobenzofuran Pyrazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The unique structural amalgamation of benzofuran and pyrazole rings has given rise to a novel class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of chlorobenzofuran pyrazole derivatives, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current knowledge to illuminate the therapeutic promise of these hybrid molecules in oncology, inflammation, and infectious diseases. Detailed experimental protocols, structure-activity relationship analyses, and mechanistic pathway visualizations are presented to facilitate further research and development in this exciting area of medicinal chemistry.

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, the concept of "privileged structures" is paramount. These are molecular frameworks that can be modified to interact with multiple biological targets, leading to the development of potent therapeutic agents. Both benzofuran and pyrazole moieties are considered privileged scaffolds due to their presence in numerous biologically active compounds.

The benzofuran nucleus is a cornerstone in many natural and synthetic compounds exhibiting a wide array of biological effects, including anti-inflammatory, analgesic, and cytotoxic properties.[1] Similarly, pyrazole derivatives are renowned for their extensive pharmacological profile, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4] The strategic hybridization of these two pharmacophores into a single molecular entity, the chlorobenzofuran pyrazole scaffold, has emerged as a promising strategy in drug discovery. The inclusion of a chloro substituent can further enhance the lipophilicity and metabolic stability of these derivatives, potentially improving their pharmacokinetic and pharmacodynamic profiles.

This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of chlorobenzofuran pyrazole derivatives, providing a comprehensive resource for their future development as therapeutic agents.

Synthetic Strategies: Constructing the Chlorobenzofuran Pyrazole Core

The synthesis of chlorobenzofuran pyrazole derivatives typically involves multi-step reaction sequences, often commencing with the construction of a substituted benzofuran core. A common and efficient method for introducing the pyrazole moiety is through the Vilsmeier-Haack reaction, followed by condensation with hydrazine derivatives.[5][6]

A representative synthetic pathway is outlined below:

Caption: A generalized synthetic workflow for chlorobenzofuran pyrazole derivatives.

Experimental Protocol: Synthesis of a Representative Chlorobenzofuran Pyrazole Derivative

This protocol outlines a general procedure for the synthesis of a 3-(chlorobenzofuran-2-yl)-1-phenyl-1H-pyrazole derivative, adapted from established methodologies.[6]

Step 1: Synthesis of 2-acetyl-chlorobenzofuran

-

To a solution of the appropriate chlorophenol in a suitable solvent (e.g., acetone), add potassium carbonate.

-

Slowly add chloroacetone and reflux the mixture for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 2-acetyl-chlorobenzofuran intermediate.

Step 2: Vilsmeier-Haack Reaction

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

-

Add the 2-acetyl-chlorobenzofuran intermediate to the Vilsmeier reagent.

-

Heat the reaction mixture at 60-70°C for 4-6 hours.

-

Pour the cooled reaction mixture into crushed ice and neutralize with a sodium bicarbonate solution.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 3-(chlorobenzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 3: Condensation with Hydrazine Hydrate

-

Dissolve the pyrazole-4-carbaldehyde intermediate in ethanol.

-

Add hydrazine hydrate and a catalytic amount of acetic acid.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chlorobenzofuran pyrazole derivative.

Biological Activities and Mechanisms of Action

Chlorobenzofuran pyrazole derivatives have demonstrated a remarkable range of biological activities, with anticancer, anti-inflammatory, and antimicrobial properties being the most extensively studied.

Anticancer Activity

The antiproliferative effects of these derivatives have been evaluated against various cancer cell lines, revealing potent cytotoxic activity.[2][7][8]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant mechanism underlying the anticancer activity of certain benzofuran pyrazole derivatives is the inhibition of tubulin polymerization.[2] By disrupting microtubule dynamics, these compounds arrest the cell cycle at the G2/M phase, leading to apoptosis.

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) Insights:

| R-group Substitution | Position | Observed Activity | Reference |

| Methoxy | 5-position of benzofuran | High potency against K562 and A549 cells | [2] |

| Phenylamino | 3-position of pyrazole | Variable activity depending on substitution | [2] |

| Chloro | 4-position of phenyl ring | Enhanced cytotoxicity | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the chlorobenzofuran pyrazole derivatives and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Chlorobenzofuran pyrazole derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][10][11]

Mechanism of Action: COX Inhibition

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Anti-inflammatory mechanism via selective COX-2 inhibition.

Key Findings: